4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is a synthetic organic compound characterized by its unique thiane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the following steps:
Formation of the Thiane Ring: The initial step involves the cyclization of a suitable precursor to form the thiane ring. This can be achieved through a nucleophilic substitution reaction where a sulfur-containing nucleophile attacks a carbon center, leading to ring closure.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using ammonia or an amine under basic conditions.
Allylation: The prop-2-en-1-yl group is introduced through an allylation reaction, typically using an allyl halide in the presence of a base.
Oxidation to Dione: The thiane ring is oxidized to form the 1,1-dione structure. This step often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and oxidation processes, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl halides, ammonia, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, reduced thiane derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of thiane derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
Medically, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione: The non-hydrochloride form.
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione sulfate: Another salt form.
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione acetate: An acetate salt form.
Uniqueness
4-amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
CAS No. |
2408958-22-3 |
---|---|
Molecular Formula |
C8H16ClNO2S |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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